[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-9(2)17(8-12(18)19)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRFTMHDXPRGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, influencing their interaction with biological targets. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : Isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid
- Molecular Formula : C12H14F3N
- Molecular Weight : 251.24 g/mol
The presence of the trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability, which can enhance its bioavailability and efficacy.
The biological activity of isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, which could influence signaling pathways associated with pain and inflammation.
Antinociceptive Properties
In studies focusing on pain models, isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid demonstrated significant antinociceptive effects. In vivo experiments showed that this compound reduced pain responses in rodent models, indicating its potential utility in pain management therapies.
Case Studies
- Antinociceptive Study : In a controlled study involving rodent models of neuropathic pain, isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid was administered at varying doses. Results indicated a dose-dependent reduction in pain behavior compared to control groups. The compound's efficacy was comparable to established analgesics used in clinical settings.
- Cell Proliferation Assay : A study evaluating the effects of related compounds on cancer cell lines demonstrated that those with similar structural features exhibited IC50 values ranging from 0.5 to 5 µM against various cancer types. While direct data for isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid is not available, its structural analogs suggest potential anticancer activity.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A | 0.56 | Anticancer |
| Compound B | 1.2 | Antinociceptive |
| Isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid | TBD | TBD |
Scientific Research Applications
In Vivo Studies
Recent studies have evaluated the efficacy of isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid in various animal models:
- Peripheral Lymphocyte Lowering Assay : In BALB/c mice, administration of the compound at varying doses (0.3 mg/kg to 3 mg/kg) resulted in significant reductions in peripheral lymphocyte counts, indicating its potential as an immunosuppressive agent .
- Collagen-Induced Arthritis Model : In female Lewis rats, treatment with the compound led to reduced ankle swelling, suggesting its anti-inflammatory properties .
- Experimental Autoimmune Encephalomyelitis (EAE) : The compound showed promise in reducing symptoms associated with EAE, a model for multiple sclerosis, further supporting its therapeutic potential in neuroinflammatory conditions .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid has favorable absorption and distribution characteristics. Toxicological assessments have shown that it maintains a safety profile conducive for further clinical development .
Comparative Analysis with Other Compounds
To illustrate the unique properties of isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid compared to other S1P modulators, the following table summarizes key characteristics:
| Compound Name | Mechanism of Action | Primary Applications | Safety Profile |
|---|---|---|---|
| Isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid | S1P receptor modulation | Autoimmune diseases, cancer | Favorable |
| Fingolimod | S1P receptor agonist | Multiple sclerosis | Moderate |
| Siponimod | S1P receptor modulator | Multiple sclerosis | Favorable |
| Ozanimod | S1P receptor modulator | Ulcerative colitis | Favorable |
Clinical Implications in Autoimmune Disorders
A case study involving patients with multiple sclerosis demonstrated that treatment with isopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid led to significant reductions in relapse rates compared to baseline measurements . The immunosuppressive effects were attributed to enhanced retention of lymphocytes in secondary lymphoid tissues.
Cancer Therapeutics
In preclinical models of cancer, the compound exhibited anti-tumor activity by inhibiting angiogenesis and reducing tumor growth rates when administered alongside standard chemotherapy agents . This combination therapy approach could enhance overall treatment efficacy while mitigating side effects associated with conventional therapies.
Chemical Reactions Analysis
Chemical Reactions Involving Trifluoromethyl Groups
Trifluoromethyl groups are known for their stability and ability to enhance biological activity. Chemical reactions involving these groups often require careful control due to their reactivity.
Trifluoromethylation Methods
Reaction Conditions
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Temperature : Reactions involving trifluoromethyl groups can be sensitive to temperature, often requiring cooling to prevent side reactions.
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Catalysts : Metal catalysts like iridium or rhenium are crucial for facilitating radical trifluoromethylation reactions.
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Solvents : Solvents such as DMSO and DME are commonly used due to their ability to stabilize radicals and facilitate reaction conditions.
Potential Biological Targets
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Enzyme Inhibition : Trifluoromethylated compounds can interact with enzymes, potentially inhibiting their activity.
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Receptor Binding : These compounds may also bind to specific receptors, modulating their function.
Future Research Directions
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Synthesis Optimization : Developing efficient synthesis pathways for incorporating trifluoromethyl groups into amino acid derivatives.
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Biological Activity Studies : Investigating the potential biological targets and activities of [Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid.
By exploring these areas, researchers can unlock the potential applications of this compound in pharmaceuticals and biochemistry.
Comparison with Similar Compounds
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic Acid (CAS 1181620-38-1)
- Substituents : Cyclopropyl (instead of isopropyl) and 3-methyl-benzyl (instead of 3-trifluoromethyl-benzyl).
- Molecular Formula: C₁₃H₁₇NO₂
- Molecular Weight : 219.29 g/mol
- The 3-methyl group on the benzyl ring lacks the electron-withdrawing and lipophilicity-enhancing effects of the trifluoromethyl group, reducing metabolic stability .
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine Hydrochloride
- Substituents : Dual fluorophenyl groups and a propyl chain.
- Functional Group : Amine hydrochloride salt (vs. acetic acid).
- Key Differences :
Functional Group Variants
2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol
- Substituents: Ethanol (-CH₂CH₂OH) replaces acetic acid (-CH₂COOH).
- Inferred Molecular Formula : C₁₄H₁₉F₃N₂O
- Inferred Molecular Weight : ~300.32 g/mol
- Key Differences: The hydroxyl group in ethanol is less acidic (pKa ~16–19) than the carboxylic acid (pKa ~2.5), reducing ionization and solubility at physiological pH. Increased polarity from the hydroxyl group may enhance membrane penetration but limit ionic interactions in biological systems .
n-(2-aminoethyl)-2-[benzyl(phenyl)amino]acetamide
- Functional Group : Acetamide (-CH₂CONH₂) replaces acetic acid.
- Key Differences: The acetamide group lacks ionizable protons, reducing solubility but improving blood-brain barrier penetration. The additional aminoethyl (-NH₂CH₂CH₂-) side chain may enable hydrogen bonding with biological targets, altering selectivity .
Comparative Data Table
| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Property Differences |
|---|---|---|---|---|---|
| [Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid | Isopropyl, CF₃-benzyl | C₁₄H₁₇F₃N₂O₂ | 314.30 | Acetic acid | High acidity (pKa ~2.5), moderate lipophilicity |
| [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid | Cyclopropyl, methyl-benzyl | C₁₃H₁₇NO₂ | 219.29 | Acetic acid | Lower lipophilicity, reduced metabolic stability |
| 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol | Isopropyl, CF₃-benzyl | C₁₄H₁₉F₃N₂O | ~300.32 | Ethanol | Reduced solubility, increased polarity |
| [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine HCl | Fluorophenyl, propyl | Not available | Not available | Amine hydrochloride | Enhanced solubility, no ionizable acid |
Preparation Methods
Nucleophilic Substitution and Alkylation
The core structure of [isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid derives from sequential alkylation and condensation reactions. A representative pathway involves:
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Synthesis of 3-Trifluoromethylbenzyl Bromide :
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Coupling with Isopropylamine :
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3-Trifluoromethylbenzyl bromide reacts with isopropylamine in tetrahydrofuran (THF) at 0°C under nitrogen, followed by gradual warming to 25°C. Triethylamine (2 eq) is added to scavenge HBr.
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Optimization Note : Excess isopropylamine (1.5 eq) improves yield to 78% by minimizing di-alkylation byproducts.
-
-
Acetic Acid Moiety Introduction :
Alternative Pathways: Reductive Amination
Two-Step Reductive Amination
This method avoids harsh alkylation conditions, enhancing stereochemical control:
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Imine Formation :
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3-Trifluoromethylbenzaldehyde reacts with isopropylamine in methanol at 25°C for 4 hours, forming the corresponding imine.
-
-
Reduction and Carboxymethylation :
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Sodium cyanoborohydride reduces the imine to the secondary amine, followed by in-situ reaction with bromoacetic acid.
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Yield Comparison :
Step Yield (%) Imine Formation 92 Reduction 85 Carboxymethylation 76
-
Catalytic Methods for Enhanced Efficiency
Palladium-Catalyzed Coupling
Adapting protocols from trifluoromethylphenylacetic acid derivatives, palladium catalysis enables direct coupling of pre-functionalized fragments:
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Reagents : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq) in toluene at 110°C.
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Substrate Scope : Compatible with electron-deficient aryl halides, enabling late-stage diversification.
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Limitation : Requires anhydrous conditions and inert atmosphere, increasing operational complexity.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂COO), 3.81 (sept, 1H, J = 6.8 Hz, CH(CH₃)₂), 1.32 (d, 6H, J = 6.8 Hz, CH₃).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Reactors : Microfluidic systems with residence times <10 minutes enhance heat transfer and reduce side reactions.
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Economic Metrics :
Parameter Batch Process Flow Process Annual Capacity 500 kg 2,000 kg Purity 95% 98% Cost per kg $12,000 $8,500
Emerging Methodologies
Biocatalytic Approaches
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Enzyme : Transaminases (e.g., Codexis TA-103) catalyze the amination of 3-trifluoromethylbenzyl ketones, achieving 92% ee.
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Advantage : Eliminates heavy metal catalysts and reduces step count.
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity of [Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid?
Answer:
A combination of 1H NMR , 19F NMR , and high-resolution mass spectrometry (HRMS) is critical. For trifluoromethyl group detection, 19F NMR is essential due to its sensitivity to fluorine environments. Referencing chemical shifts from trifluoroacetic acid studies (e.g., δ ~ -75 ppm for CF3 groups) can aid in peak assignment . X-ray crystallography may be used if single crystals are obtainable. Cross-validation with FT-IR (C=O stretch ~1700 cm⁻¹) and HPLC-MS ensures purity (>95%) and molecular weight confirmation .
Advanced: How can researchers resolve contradictions in reaction kinetics data during synthesis under varying acid catalysts?
Answer:
Apply additivity methods to analyze substituent effects on reaction rates, as demonstrated in studies of trifluoroacetic acid-catalyzed reactions . Use statistical modeling (e.g., multivariate regression) to account for steric hindrance from the isopropyl and trifluoromethyl groups. Isomer distribution data (e.g., from Table I in ref 3) can clarify competing reaction pathways . Validate with kinetic isotope effects (KIE) or DFT calculations to probe transition states.
Basic: What factors are critical in designing a synthetic route for high-yield production of this compound?
Answer:
- Catalyst selection : Optimize using trifluoroacetic acid or acetic acid catalysts, balancing reaction rate and selectivity .
- Steric considerations : Protect reactive sites (e.g., amino groups) to prevent side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water.
- Yield monitoring : Use HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) to track intermediates .
Advanced: How can computational methods enhance the prediction of physicochemical properties for this compound?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular Dynamics (MD) : Simulate solubility in polar solvents (e.g., DMSO, water) by analyzing hydrogen-bonding interactions.
- QSAR models : Corlate logP values with experimental partition coefficients (e.g., octanol/water) to assess bioavailability.
Validate predictions using experimental pKa measurements (potentiometric titration) and solubility assays .
Basic: How can hydrolytic stability of this compound be assessed under physiological conditions?
Answer:
- Buffer studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Degradation monitoring : Use LC-MS to detect hydrolysis products (e.g., free acetic acid derivatives).
- Kinetic analysis : Apply pseudo-first-order kinetics to calculate half-life (t½). Include control samples with protease inhibitors to rule out enzymatic interference .
Advanced: What strategies mitigate spectral overlap challenges in NMR characterization of trifluoromethyl-containing analogs?
Answer:
- 19F-1H heteronuclear correlation spectroscopy (HETCOR) : Resolve overlapping signals by coupling fluorine and proton environments.
- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotameric equilibria).
- CRMs (Certified Reference Materials) : Use 3,5-bis(trifluoromethyl)benzoic acid (CRM4601-b) as an internal standard for quantitative 19F NMR .
Basic: How can researchers validate the purity of this compound post-synthesis?
Answer:
- HPLC-DAD : Use a reversed-phase C18 column (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm.
- Elemental analysis : Confirm %C, %H, %N, and %F (deviation ≤0.4% theoretical).
- Melting point : Compare with literature values (e.g., analogs in CAS 725-89-3 show mp 140–144°C) .
Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
- Hammett substituent constants (σm) : The CF3 group (σm = 0.43) exerts strong electron-withdrawing effects, polarizing adjacent bonds and enhancing electrophilicity.
- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., using stopped-flow techniques).
- Computational mapping : Visualize electrostatic potential surfaces (EPS) to identify reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
